Structural and Physicochemical Comparison: N-Cyclopentyl vs. 2-Chloro-N-Cyclopentyl Pyridine-4-Carboxamide
The target compound, N-cyclopentylpyridine-4-carboxamide, differs fundamentally from its 2-chloro analog. While both share a pyridine-4-carboxamide core, the presence of the chloro substituent in the analog (CAS 1019372-18-9) leads to a higher molecular weight (224.69 g/mol vs. 190.24 g/mol) and introduces a distinct halogen bond donor/acceptor site . This single substitution is a critical determinant in synthetic utility, as the 2-chloro analog serves as a key intermediate for further derivatization via nucleophilic aromatic substitution, a pathway unavailable to the non-halogenated target compound . This distinction directly impacts procurement for specific synthetic strategies.
| Evidence Dimension | Molecular Identity and Synthetic Versatility |
|---|---|
| Target Compound Data | Molecular Weight: 190.24 g/mol; No halogen substituent; Core scaffold for further functionalization. |
| Comparator Or Baseline | 2-Chloro-N-cyclopentylpyridine-4-carboxamide (CAS 1019372-18-9): Molecular Weight: 224.69 g/mol; Contains 2-chloro substituent. |
| Quantified Difference | Presence/Absence of 2-chloro substituent; Molecular weight difference of 34.45 g/mol. |
| Conditions | Comparison of chemical structures and published synthetic utility. |
Why This Matters
The presence or absence of a chloro group dictates downstream synthetic pathways, making generic substitution between these two compounds impossible for a researcher requiring a specific intermediate.
